molecular formula C13H16ClN5 B13128544 (R)-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine

(R)-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13128544
M. Wt: 277.75 g/mol
InChI Key: PJFMXJZYPUEUEM-SECBINFHSA-N
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Description

®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is a chiral compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the N2 position, and a 1-phenylethyl group at the N2 position. The chirality of the compound is due to the presence of the chiral center at the 1-phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ®-1-phenylethylamine in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced purification techniques can ensure the production of optically pure ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives.

    Oxidation Reactions: N-oxides of the triazine compound.

    Reduction Reactions: Corresponding amines.

    Hydrolysis: Amines and triazine derivatives.

Scientific Research Applications

®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorine atom and the chiral center enhances its binding affinity and selectivity towards specific targets. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16ClN5

Molecular Weight

277.75 g/mol

IUPAC Name

6-chloro-2-N-ethyl-2-N-[(1R)-1-phenylethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H16ClN5/c1-3-19(9(2)10-7-5-4-6-8-10)13-17-11(14)16-12(15)18-13/h4-9H,3H2,1-2H3,(H2,15,16,17,18)/t9-/m1/s1

InChI Key

PJFMXJZYPUEUEM-SECBINFHSA-N

Isomeric SMILES

CCN(C1=NC(=NC(=N1)N)Cl)[C@H](C)C2=CC=CC=C2

Canonical SMILES

CCN(C1=NC(=NC(=N1)N)Cl)C(C)C2=CC=CC=C2

Origin of Product

United States

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